N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide is a chemical compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular activity . They have been found to exhibit potent inhibition against M. tuberculosis . The target of these derivatives is often the DprE1 enzyme , which is crucial for the survival of M. tuberculosis.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction can result in changes at the molecular level, disrupting the normal functioning of the target and leading to the desired therapeutic effect.
Biochemical Pathways
Benzothiazole derivatives are known to interfere with the functioning of the dpre1 enzyme , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . The inhibition of this enzyme disrupts the biosynthesis pathway, affecting the survival of M. tuberculosis.
Pharmacokinetics
tuberculosis, suggesting that they possess favorable pharmacokinetic properties .
Result of Action
The inhibition of the dpre1 enzyme by benzothiazole derivatives disrupts the biosynthesis of arabinogalactan , leading to the death of M. tuberculosis.
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of benzothiazole derivatives .
Biochemical Analysis
Biochemical Properties
Benzothiazoles have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the benzothiazole derivative .
Cellular Effects
Benzothiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide typically involves the condensation of 2-aminobenzenethiol with 4-chloro-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The benzothiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Reduction: Formation of N-(1,3-benzothiazol-2-yl)-4-chloro-3-aminobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-tubercular agent, showing promising activity against Mycobacterium tuberculosis.
Biological Studies: The compound has been investigated for its antimicrobial and anticancer properties.
Material Science: Benzothiazole derivatives, including this compound, are used in the development of optical materials and sensors.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide
- N-(1,3-benzothiazol-2-yl)-4-nitrobenzamide
- N-(1,3-benzothiazol-2-yl)-4-bromobenzamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide is unique due to the presence of both chloro and nitro substituents on the benzamide ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances its potential as an antimicrobial agent, while the chloro group provides sites for further chemical modifications .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3S/c15-9-6-5-8(7-11(9)18(20)21)13(19)17-14-16-10-3-1-2-4-12(10)22-14/h1-7H,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CATGXPLYYFNBHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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